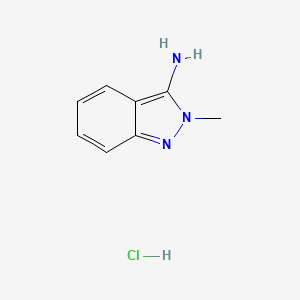
2-Methyl-2H-indazol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2H-indazol-3-amine hydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, anti-inflammatory, and antibacterial activities .
準備方法
The synthesis of 2-Methyl-2H-indazol-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring structure. This reaction can be carried out under catalyst- and solvent-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2-Methyl-2H-indazol-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and reducing agents such as hydrazine . The compound can also participate in electrophilic amination reactions, forming new C-N bonds . Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-Methyl-2H-indazol-3-amine hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex indazole derivatives . In biology and medicine, it has been studied for its potential as an anticancer agent, with some derivatives showing promising antiproliferative activity against cancer cell lines . Additionally, it has applications in the development of selective inhibitors for various enzymes and receptors, making it valuable in drug discovery and development .
作用機序
The mechanism of action of 2-Methyl-2H-indazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives have been found to inhibit the activity of phosphoinositide 3-kinase δ, a key enzyme involved in cell growth and survival . By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Other molecular targets may include various kinases and receptors involved in inflammatory and immune responses .
類似化合物との比較
2-Methyl-2H-indazol-3-amine hydrochloride can be compared with other similar compounds, such as 1H-indazole and 2H-indazole derivatives. While all these compounds share the indazole core structure, their biological activities and applications can vary significantly. For example, 1H-indazole derivatives are more thermodynamically stable and have been widely studied for their anticancer and anti-inflammatory properties . In contrast, 2H-indazole derivatives, including this compound, may exhibit unique activities due to their distinct tautomeric forms .
Similar Compounds
- 1H-indazole
- 2H-indazole
- 3-amino-1H-indazole-1-carboxamide
- 2-azidobenzaldehyde derivatives
- 2-methyl-5-nitrobenzenesulfonamide
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
2-methylindazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-11-8(9)6-4-2-3-5-7(6)10-11;/h2-5H,9H2,1H3;1H |
InChIキー |
VBIWPXYXLHGJLJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C=CC=CC2=N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)


![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)







![5-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)-3-isopropyl-1,2,4-oxadiazole](/img/structure/B12972371.png)
![(E)-1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-chloropropyl)methanimine](/img/structure/B12972374.png)
